1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one
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Description
1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.20999276 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Compound Development
The compound's relevance in chemical synthesis is evident in the creation of structurally diverse libraries through alkylation and ring closure reactions. 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized as a starting material in various alkylation and ring closure reactions to generate a wide range of compounds, showcasing its potential in synthesizing novel chemical entities with potential applications in different scientific fields (Roman, 2013).
Olfactory and Sensory Applications
Research into the synthesis and olfactory properties of related compounds, such as those derived from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, has uncovered compounds with intense marine, spicy-vanillic odors. These findings underscore the compound's potential in developing new fragrances and sensory agents with unique olfactory profiles (Kraft et al., 2010).
Material Science and Electropolymerization
In material science, derivatives of the compound have been synthesized and analyzed for their electropolymerization capabilities. Specifically, silicon naphthalocyanines (SiNcs) bearing electropolymerizable units derived from the compound were synthesized and shown to be non-aggregated in various solvents. Electropolymerization studies revealed these SiNcs' potential in forming coatings and materials with specific electronic properties (Bıyıklıoğlu & Alp, 2017).
Photochemistry and Optical Applications
The photochemistry of aryl azides, including derivatives of the subject compound, has been explored, with studies identifying intermediates like dehydroazepine. These investigations provide insights into the compound's utility in photochemical applications, including the development of photo-responsive materials and the study of photo-induced chemical reactions (Shields et al., 1987).
Antimicrobial and Anticancer Research
Compounds structurally related to 1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one have been synthesized and evaluated for their antimicrobial and anticancer activities. This highlights the potential of such compounds in medicinal chemistry, offering new avenues for the development of therapeutic agents (Verma et al., 2015).
Properties
IUPAC Name |
1-[4-[2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-18(22)15-8-10-17(11-9-15)24-14-19(23)21-12-6-5-7-16(13-21)20(2)3/h8-11,16H,4-7,12-14H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXEZRIBFPRDL-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCC(C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC[C@@H](C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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